4-methyl-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide
Description
Properties
IUPAC Name |
4-methyl-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2OS/c1-14-7-9-17(10-8-14)20(24)22-12-11-19-16(3)23-21(25-19)18-6-4-5-15(2)13-18/h4-10,13H,11-12H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCJYXXQYNGVED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=C(N=C(S2)C3=CC=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through the cyclization of appropriate precursors, followed by the introduction of the benzamide group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
4-methyl-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-methyl-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
TAK-715 (N-(4-(2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl)-2-pyridyl)benzamide)
- Structural Differences: TAK-715 replaces the ethyl linker with a pyridyl group at position 2 of the thiazole, increasing aromaticity and molecular weight (399.51 g/mol) .
- Biological Activity: TAK-715 is a potent p38 MAP kinase inhibitor with anti-inflammatory properties, specifically developed for rheumatoid arthritis .
- Physicochemical Properties :
N-[2-(4-Chlorophenyl)-4-hydroxy-1,3-thiazol-5-yl]benzamide ()
- Structural Differences :
- A 4-chlorophenyl group replaces the 3-methylphenyl substituent, introducing electron-withdrawing effects.
- A hydroxyl group at position 4 of the thiazole increases polarity.
- Biological Implications :
4-Methyl-N-[2-(piperidin-1-yl)ethyl]benzamide ()
- Structural Differences :
- A piperidine group replaces the thiazole-ethyl-benzamide chain, introducing aliphatic amines.
- Physicochemical Properties :
N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide ()
- Structural Differences :
- A thiadiazole-isoxazole hybrid replaces the thiazole core, increasing ring strain and electronic complexity.
- Biological Activity :
Comparative Data Table
Key Findings and Implications
Substituent Effects :
- Electron-donating groups (e.g., methyl) enhance lipophilicity, while electron-withdrawing groups (e.g., chlorine) improve target binding but reduce solubility .
- Aromatic linkers (pyridyl in TAK-715) vs. aliphatic chains (ethyl in the target compound) significantly alter pharmacokinetics and target engagement .
Synthetic Routes :
- Hantzsch cyclization () and carbodiimide-mediated coupling () are common for thiazole-benzamide derivatives. Yields correlate with substituent steric effects.
Biological Potential: The target compound’s structural similarity to TAK-715 suggests unexplored anti-inflammatory applications, warranting kinase inhibition assays .
Biological Activity
4-methyl-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its pharmacological significance, particularly in the development of antitumor and antimicrobial agents. The presence of a methyl group on the benzamide moiety enhances its lipophilicity, potentially improving membrane permeability and bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₂OS |
| Molecular Weight | 278.38 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, thiazole derivatives have been shown to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism .
- Receptor Modulation : It may also interact with receptors involved in cell signaling pathways, potentially modulating their activity and affecting downstream biological processes.
Antitumor Activity
Research indicates that thiazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC₅₀ (µg/mL) | Reference |
|---|---|---|---|
| Compound 9 | A431 (skin cancer) | 1.61 ± 1.92 | |
| Compound 10 | Jurkat (leukemia) | 1.98 ± 1.22 |
The structure-activity relationship (SAR) studies suggest that the presence of specific substituents on the thiazole ring enhances cytotoxicity .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored, showing effectiveness against various bacterial strains. In vitro studies have indicated that thiazole derivatives can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus:
These findings underscore the compound's potential for development into new antimicrobial therapies.
Anti-inflammatory Activity
In addition to its antitumor and antimicrobial properties, thiazole derivatives have been investigated for their anti-inflammatory effects. Certain analogs have shown promise in reducing inflammation markers in cellular models, suggesting potential therapeutic applications in treating inflammatory diseases .
Case Study 1: Thiazole Derivatives in Cancer Treatment
A study conducted on a series of thiazole derivatives revealed that compounds with specific structural modifications exhibited enhanced anticancer activity compared to standard treatments like doxorubicin. The study utilized MTT assays to evaluate cell viability across multiple cancer cell lines .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of thiazole-based compounds against resistant strains of bacteria. The results indicated that certain derivatives not only inhibited bacterial growth but also demonstrated low cytotoxicity towards human cells, highlighting their therapeutic potential .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-methyl-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the thiazole core via Hantzsch thiazole synthesis. Key steps include:
- Condensation of thiourea derivatives with α-halo ketones to form the thiazole ring .
- Subsequent coupling of the thiazole intermediate with a benzamide moiety via amide bond formation under reflux conditions using DMF or acetonitrile as solvents. Catalysts like EDCI/HOBt improve coupling efficiency .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) to achieve >95% purity. Yield optimization requires precise control of temperature (60–80°C) and stoichiometric ratios .
Q. How can structural confirmation and purity assessment be performed for this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify substituent positions (e.g., methyl groups at 4-methylphenyl and thiazole rings) .
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with acetonitrile/water mobile phases (UV detection at 254 nm) to assess purity .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., expected [M+H]+ for C₂₃H₂₃N₂OS: 387.15) .
Q. What are the primary biological targets or pathways under investigation for this compound?
- Methodological Answer : Preliminary studies on structurally analogous thiazole-benzamide derivatives suggest:
- Enzyme Inhibition : Potential inhibition of tyrosine kinases or cyclooxygenase-2 (COX-2) via binding to ATP pockets or active sites. Assays include kinase activity monitoring (e.g., ADP-Glo™) and COX-2 inhibition kits .
- Antiproliferative Activity : Evaluated via MTT assays on cancer cell lines (e.g., MCF-7, HeLa), with IC₅₀ values compared to reference drugs like doxorubicin .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations on the thiazole or benzamide moieties) impact biological activity?
- Methodological Answer :
- SAR Studies : Replace the 3-methylphenyl group on the thiazole with electron-withdrawing (e.g., -Cl) or donating (-OCH₃) groups to assess changes in potency. For example:
- 4-Methylphenyl → 4-Chlorophenyl: Increases lipophilicity, enhancing membrane permeability (logP calculated via ChemDraw) .
- Substitution at the benzamide’s para position with bulkier groups (e.g., phenoxy) may sterically hinder target binding .
- Computational Modeling : Docking simulations (AutoDock Vina) predict binding affinities to kinases like EGFR. Validate with in vitro assays .
Q. What experimental strategies resolve contradictions in reported biological data for similar compounds?
- Methodological Answer :
- Standardized Assay Conditions : Discrepancies in IC₅₀ values (e.g., for COX-2 inhibition) often arise from variations in cell lines or assay protocols. Use identical cell passage numbers, serum concentrations, and incubation times .
- Metabolic Stability Testing : Address conflicting in vivo efficacy data by evaluating hepatic microsomal stability (e.g., rat liver microsomes + NADPH). Poor stability may explain reduced activity despite high in vitro potency .
Q. How can the compound’s pharmacokinetic profile be optimized for therapeutic applications?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve oral bioavailability. Test hydrolysis rates in simulated gastric fluid .
- Nanoparticle Encapsulation : Use PLGA nanoparticles to enhance solubility and prolong half-life. Characterize drug release profiles via dialysis membrane methods .
Q. What analytical techniques identify degradation products under stress conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and oxidative stress (3% H₂O₂). Monitor degradation via:
- LC-MS/MS : Identify fragments (e.g., cleavage of the amide bond yields 4-methylbenzamide and thiazole-ethylamine derivatives) .
- FT-IR : Detect oxidation products (e.g., sulfoxide formation on the thiazole sulfur) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
